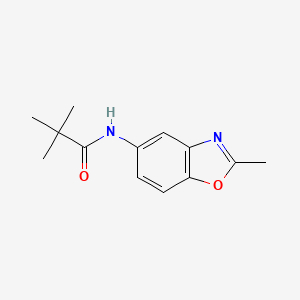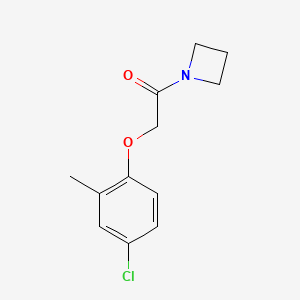
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide, also known as DM-BP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DM-BP is a benzoxazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide is not fully understood, but it has been suggested that it may act as a histone deacetylase inhibitor and a tubulin polymerization inhibitor. Histone deacetylase inhibitors have been shown to have anticancer and neuroprotective effects, while tubulin polymerization inhibitors have been shown to have anticancer effects.
Biochemical and physiological effects:
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been shown to have various biochemical and physiological effects, including antiproliferative and proapoptotic effects in cancer cells, neuroprotective effects in neuronal cells, and anti-inflammatory effects in macrophages. 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed and is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide also has some limitations, including its relatively low water solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, the exploration of its potential as a drug candidate for various diseases, and the synthesis of novel materials based on 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide. Additionally, further studies are needed to evaluate the toxicity and safety of 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide in vivo.
Métodos De Síntesis
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide can be synthesized through various methods, including the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a catalyst such as triethylamine. Another method involves the reaction of 2-methyl-1,3-benzoxazole-5-amine with 2,2-dimethylpropanoyl chloride in the presence of a base such as potassium carbonate. The yield and purity of 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide can be improved through purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been studied for its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. In materials science, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-14-10-7-9(5-6-11(10)17-8)15-12(16)13(2,3)4/h5-7H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGNYEBIZWJNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)

![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)






![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)